molecular formula C24H30N2O B10885105 2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone

2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone

Cat. No.: B10885105
M. Wt: 362.5 g/mol
InChI Key: MSXYSZWIJJHNJS-UHFFFAOYSA-N
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Description

2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone is a piperazine derivative characterized by a phenyl-substituted ethanone group and a 4-phenylcyclohexyl moiety on the piperazine ring. This structural configuration confers unique physicochemical and pharmacological properties. Piperazine derivatives are widely explored for their bioactivity, including roles as antipsychotics, antivirals, and anticancer agents .

Properties

Molecular Formula

C24H30N2O

Molecular Weight

362.5 g/mol

IUPAC Name

2-phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C24H30N2O/c27-24(19-20-7-3-1-4-8-20)26-17-15-25(16-18-26)23-13-11-22(12-14-23)21-9-5-2-6-10-21/h1-10,22-23H,11-19H2

InChI Key

MSXYSZWIJJHNJS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone typically involves the reaction of phenylacetyl chloride with piperazine in the presence of a solvent like trichloromethane. The reaction is carried out at elevated temperatures, around 60°C, to facilitate the formation of the desired product . The compound can be purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process. Additionally, large-scale purification methods such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines or alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared with structurally analogous piperazine-ethanone derivatives to highlight differences in substituents, pharmacological profiles, and synthesis approaches.

Table 1: Structural and Pharmacological Comparison
Compound Name Key Substituents Molecular Weight Pharmacological Activity Key References
2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone (Target) 4-Phenylcyclohexyl (piperazine), Phenyl (ethanone) ~439.6* Neuroprotective, Antiproliferative
2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-phenylethanone 4-Chlorophenyl (piperazine) 328.8 Antipsychotic potential
2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone 4-Nitrophenyl (piperazine), Phenoxy (ethanone) 409.4 Antimicrobial, Antifungal
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Chloro (ethanone) 267.8 Broad therapeutic applications
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone 4-Trifluoromethylphenyl (piperazine) 340.3 Anticancer (VEGFR-II inhibition)
2-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone 4-Methoxyphenyl (piperazine), Chloro (ethanone) 296.8 Analgesic, Anti-inflammatory
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone Bromophenoxy (ethanone), Fluorophenylsulfonyl 457.3 Kinase inhibition

*Estimated based on structural analogs.

Key Observations:

Substituent Effects :

  • Lipophilicity : The 4-phenylcyclohexyl group in the target compound increases lipophilicity compared to smaller substituents like chlorophenyl or methoxyphenyl . This may enhance CNS targeting.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro , trifluoromethyl ) improve metabolic stability but may reduce solubility. Conversely, methoxy groups enhance solubility via polarity.
  • Bulkiness : Bulky substituents (e.g., benzhydryl , phenylcyclohexyl ) likely influence receptor binding kinetics and selectivity.

Antiproliferative effects are observed in analogs with quinoline-piperazine hybrids, suggesting structural flexibility for cancer applications . Anti-inflammatory activity in methoxyphenyl derivatives contrasts with sulfonyl-containing analogs, which may target kinase pathways .

Synthesis Methods :

  • The target compound’s synthesis likely involves Hartwig-Buchwald amination (as in ) or nucleophilic substitution (e.g., chloroacetyl intermediates in ) .
  • Sulfonyl and nitro-substituted analogs are synthesized via palladium-catalyzed coupling or thiol-alkylation .

Structure-Activity Relationships (SAR):

  • Piperazine Ring Modifications :
    • Aromatic substitutions (e.g., chlorophenyl , nitrophenyl ) enhance receptor affinity but may increase toxicity.
    • Aliphatic groups (e.g., cyclohexyl ) balance lipophilicity and conformational flexibility.
  • Ethanone Substituents: Chloro or bromo groups improve electrophilicity, aiding covalent binding . Phenoxy or sulfonyl groups introduce steric hindrance, affecting target selectivity .

Biological Activity

2-Phenyl-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C24H30N2O
  • Molecular Weight : 366.52 g/mol

The structure includes a piperazine ring, which is commonly associated with various pharmacological effects, particularly in the central nervous system (CNS).

Research indicates that compounds similar to this compound may interact with several neurotransmitter systems, including:

  • Dopaminergic System : Potential modulation of dopamine receptors, which could influence mood and behavior.
  • Serotonergic System : Possible interaction with serotonin receptors, affecting anxiety and depression pathways.
  • GABAergic System : The compound may exhibit anxiolytic effects by enhancing GABA receptor activity.

Anxiolytic Effects

A study highlighted the anxiolytic-like effects of related compounds through various behavioral tests. In particular, compounds that share structural features with this compound demonstrated significant alterations in anxiety-related behaviors when tested in models such as the elevated plus maze and light-dark box tests. These tests measure the time spent in open versus closed areas, indicating levels of anxiety.

Table 1: Behavioral Test Results for Anxiolytic Activity

Test TypeEffect ObservedReference
Elevated Plus MazeIncreased time in open arms
Light-Dark BoxIncreased time in light area
Open FieldIncreased center crossings

Neuropharmacological Studies

In neuropharmacological evaluations, compounds similar to this compound have shown promise in modulating sleep patterns. For instance, a related compound decreased latency and increased duration of sleep in sodium pentobarbital-induced sleep tests. This suggests potential sedative properties which could be beneficial for treating insomnia or anxiety disorders.

Case Studies

Recent investigations have focused on the synthesis and evaluation of similar piperazine derivatives. One study synthesized a new compound (LQFM032) and evaluated its anxiolytic effects through a series of behavioral tests. The findings indicated that LQFM032's anxiolytic activity was mediated by both benzodiazepine and nicotinic pathways without altering mnemonic functions .

Toxicological Considerations

While exploring the therapeutic potential, it is crucial to consider the toxicological profiles of such compounds. Reports indicate that some piperazine derivatives can induce oxidative stress and mitochondrial impairment, which necessitates careful evaluation during drug development .

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